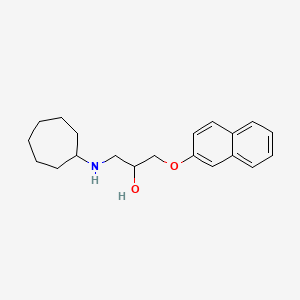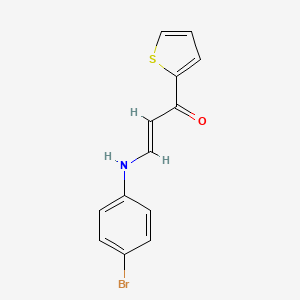
1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol
Übersicht
Beschreibung
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol is an organic compound that features a cycloheptylamino group, a naphthyloxy group, and a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthyloxy intermediate: This step involves the reaction of 2-naphthol with an appropriate halogenated compound to form the naphthyloxy intermediate.
Amination: The naphthyloxy intermediate is then reacted with cycloheptylamine under controlled conditions to introduce the cycloheptylamino group.
Propanol backbone formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cycloheptylamino group may interact with specific binding sites, while the naphthyloxy group can enhance binding affinity through hydrophobic interactions. The propanol backbone provides structural stability and flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Vergleich Mit ähnlichen Verbindungen
1-(Cycloheptylamino)-3-(2-naphthyloxy)-2-propanol can be compared with similar compounds such as:
1-(cyclohexylamino)-3-(2-naphthyloxy)-2-propanol: This compound has a cyclohexylamino group instead of a cycloheptylamino group, which may affect its binding affinity and specificity.
1-(cyclopentylamino)-3-(2-naphthyloxy)-2-propanol: The cyclopentylamino group provides different steric and electronic properties compared to the cycloheptylamino group.
1-(cycloheptylamino)-3-(2-phenoxy)-2-propanol: The phenoxy group replaces the naphthyloxy group, potentially altering the compound’s hydrophobic interactions and binding characteristics.
The uniqueness of 1-(Cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(cycloheptylamino)-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-19(14-21-18-9-3-1-2-4-10-18)15-23-20-12-11-16-7-5-6-8-17(16)13-20/h5-8,11-13,18-19,21-22H,1-4,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVLMISMFUZBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(COC2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(cyclohexylmethyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4132048.png)

![methyl 3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4132061.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4132072.png)
![N-1-adamantyl-4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132076.png)
![ethyl 5-methyl-4-phenyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132080.png)
![N-(4-sec-butylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4132093.png)

![N~4~-(3,4-dichlorophenyl)-N~2~-[2-(dimethylamino)ethyl]asparagine](/img/structure/B4132108.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B4132110.png)



![ethyl 5-benzyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132143.png)
